molecular formula C8H9ClO B1345679 3-Chloro-4-methoxytoluene CAS No. 22002-44-4

3-Chloro-4-methoxytoluene

Cat. No. B1345679
CAS RN: 22002-44-4
M. Wt: 156.61 g/mol
InChI Key: VUZBRBKYGIQXMP-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxytoluene is a chemical compound with the formula C8H9ClO. It has a molecular weight of 156.609 . It is also known by the synonym 2-chloro-1-methoxy-4-methylbenzene .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-methoxytoluene consists of a benzene ring with a chlorine atom and a methoxy group attached to it . The IUPAC Standard InChI is InChI=1S/C8H9ClO/c1-6-3-4-8(10-2)7(9)5-6/h3-5H,1-2H3 .


Physical And Chemical Properties Analysis

3-Chloro-4-methoxytoluene has a boiling point of 212-217/748 Torr . Its density is 1.1±0.1 g/cm3, and it has a vapour pressure of 0.3±0.4 mmHg at 25°C .

Safety and Hazards

Safety data sheets advise against breathing in the dust, mist, gas, or vapours of 3-Chloro-4-methoxytoluene. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

2-chloro-1-methoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-6-3-4-8(10-2)7(9)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZBRBKYGIQXMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176440
Record name 3-Chloro-4-methoxytoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-methoxytoluene

CAS RN

22002-44-4
Record name 3-Chloro-4-methoxytoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022002444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-4-methoxytoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-methoxytoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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